2-(3-Imidazol-1-ylpropoxy)benzonitrile;hydrochloride
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Overview
Description
2-(3-Imidazol-1-ylpropoxy)benzonitrile;hydrochloride is a chemical compound that features an imidazole ring linked to a benzonitrile moiety via a propoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Imidazol-1-ylpropoxy)benzonitrile;hydrochloride typically involves the reaction of 3-(1H-imidazol-1-yl)propanol with 2-chlorobenzonitrile under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the propanol is replaced by the benzonitrile moiety. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Imidazol-1-ylpropoxy)benzonitrile;hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The imidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-(3-Imidazol-1-ylpropoxy)benzonitrile;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Imidazol-1-ylpropoxy)benzonitrile;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The benzonitrile moiety can participate in π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Imidazol-1-ylpropoxy)benzaldehyde
- 2-(3-Imidazol-1-ylpropoxy)benzoic acid
- 2-(3-Imidazol-1-ylpropoxy)benzamide
Uniqueness
2-(3-Imidazol-1-ylpropoxy)benzonitrile;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole ring and the benzonitrile moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(3-imidazol-1-ylpropoxy)benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O.ClH/c14-10-12-4-1-2-5-13(12)17-9-3-7-16-8-6-15-11-16;/h1-2,4-6,8,11H,3,7,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMJUHWIOLVCHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCCCN2C=CN=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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